5-Methoxy-2-propoxybenzaldehyde
Description
Significance of Aryl Aldehydes as Synthetic Intermediates
Aryl aldehydes, including substituted benzaldehydes, are fundamental building blocks in organic synthesis. wisdomlib.org Their aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, making them invaluable precursors for the synthesis of more complex molecules. They are key reactants in the formation of Schiff bases, chalcones, and 1,2,4,5-tetrasubstituted imidazoles. wisdomlib.org
The reactivity of the aldehyde allows for nucleophilic addition reactions, Wittig reactions, and various condensation reactions, enabling the construction of diverse molecular architectures. Furthermore, the aromatic ring can be modified through electrophilic and nucleophilic aromatic substitution reactions, providing access to a vast range of derivatives. The ability to introduce a wide variety of substituents onto the benzaldehyde (B42025) scaffold allows for the fine-tuning of the electronic and steric properties of the final products, which is crucial in drug discovery and materials science. nih.gov A one-pot, two-step procedure for synthesizing functionalized benzaldehydes highlights their importance as it allows for the creation of a stable aluminum hemiaminal intermediate, which can then undergo cross-coupling with organometallic reagents to produce a variety of substituted benzaldehydes. acs.orgrug.nlresearchgate.net
Overview of the Research Landscape for 5-Methoxy-2-propoxybenzaldehyde
The research landscape for this compound is primarily centered on its role as a synthetic intermediate. While not as extensively studied as some other benzaldehyde derivatives, its unique substitution pattern, featuring both a methoxy (B1213986) and a propoxy group on the benzene (B151609) ring, offers specific advantages in certain synthetic applications. The presence of these two different alkoxy groups can influence the reactivity and solubility of the molecule and its derivatives.
Scope and Research Objectives Pertaining to this compound
The primary research objective concerning this compound is its utilization in the synthesis of more complex molecules. Researchers are interested in how the interplay between the methoxy and propoxy groups affects the chemical and physical properties of the resulting compounds. Key areas of investigation include its use as a precursor for pharmaceuticals, agrochemicals, and specialty polymers. For instance, the related compound 2,5-dimethoxybenzaldehyde (B135726) is a known intermediate in the synthesis of various drugs, dyes, and fragrances. bloomtechz.comcqu.edu.cnbloomtechz.comchemicalbook.comgoogle.com
Contextualization within Organic Chemistry and Materials Science
Within organic chemistry, this compound is a valuable tool for constructing complex organic molecules. The aldehyde group provides a reactive handle for a variety of transformations, while the substituted benzene ring can be further functionalized.
In materials science, substituted benzaldehydes are precursors to a range of functional materials. For example, 2,5-dimethoxybenzaldehyde is used in the development of specialty polymers and photoactive materials for applications such as organic light-emitting diodes (OLEDs). bloomtechz.com The specific properties imparted by the methoxy and propoxy groups in this compound could lead to the development of new materials with tailored optical, thermal, or mechanical properties.
Data Tables
Table 1: Chemical and Physical Properties of Related Benzaldehyde Derivatives
| Property | 2-Propoxybenzaldehyde (B1295663) | 4-Propoxybenzaldehyde | 5-Chloro-2-propoxybenzaldehyde | 3-Methoxy-2-propoxybenzaldehyde |
| Molecular Formula | C10H12O2 | C10H12O2 | C10H11ClO2 | C11H14O3 |
| Molecular Weight | 164.20 g/mol nih.gov | 164.20 g/mol | 202.65 g/mol | 194.22 g/mol |
| CAS Number | 7091-12-5 nih.gov | 5736-85-6 nih.gov | 27590-75-6 epa.gov | 41828-10-8 jk-sci.com |
| Appearance | Not specified | Clear colorless to yellow liquid thermofisher.com | Not specified | Not specified |
| Refractive Index | Not specified | 1.5455-1.5505 @ 20°C thermofisher.com | Not specified | Not specified |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-methoxy-2-propoxybenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-3-6-14-11-5-4-10(13-2)7-9(11)8-12/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
QQEHWEQBNZFLIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)OC)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 2 Propoxybenzaldehyde
Direct Alkylation Approaches from Phenolic Precursors
A common and direct method for synthesizing 5-Methoxy-2-propoxybenzaldehyde is through the direct alkylation of a suitable phenolic starting material. This process involves the reaction of a hydroxyl group with an alkylating agent in the presence of a base. pharmaxchange.info
The principal pathway to synthesize this compound is the O-alkylation of 2-Hydroxy-5-methoxybenzaldehyde (B1199172), which is also known as 5-methoxysalicylaldehyde. umich.edu This reaction typically employs a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to introduce the propoxy group. umich.edu The process begins with the deprotonation of the phenolic hydroxyl group by a base, forming a phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide to form the desired ether linkage. pharmaxchange.info
To maximize the yield and purity of this compound, it is crucial to optimize reaction conditions such as temperature, solvent, and the choice of base.
Temperature: The reaction rate is influenced by temperature, with heating generally required to complete the reaction in a reasonable time. wikipedia.org However, excessively high temperatures can lead to unwanted side reactions.
Solvent Systems: Aprotic polar solvents like dimethylformamide (DMF), acetone (B3395972), and acetonitrile (B52724) are often used because they can dissolve both the phenoxide and the alkyl halide. pharmaxchange.infojk-sci.com The choice of solvent can impact reactant solubility and reaction speed. pharmaxchange.info
Base Selection: Various bases can be used to deprotonate the phenolic hydroxyl group. The strength of the base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or sodium hydride (NaH), is a key factor. jk-sci.com Weaker bases often necessitate heating, while stronger bases can facilitate the reaction at lower temperatures.
The yield and purity of the final product are affected by several factors. In one documented synthesis, the reaction of 2-hydroxy-5-methoxybenzaldehyde with 1-bromopropane, using potassium carbonate as the base in acetone under reflux for 24 hours, resulted in a high yield. umich.edu Purification is typically performed using column chromatography to remove impurities.
Table 1: Example of Direct Alkylation Synthesis
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield |
| 2-Hydroxy-5-methoxybenzaldehyde | 1-Bromopropane, K₂CO₃ | Acetone | Reflux, 24h | High |
Williamson Ether Synthesis in Related Systems
The Williamson ether synthesis is a fundamental method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org Its principles are directly applicable to the synthesis of this compound.
The synthesis of this compound from 2-Hydroxy-5-methoxybenzaldehyde is a classic application of the Williamson ether synthesis. pharmaxchange.infowikipedia.org This method involves forming a phenoxide salt, which then reacts with a propyl halide. It is a reliable and effective method for introducing primary alkyl groups like the propoxy group onto a phenolic ring, generally providing good yields. wikipedia.org
While not always necessary, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide can be used to enhance the reaction rate, especially when dealing with reactants of low solubility. wikipedia.org PTCs facilitate the transfer of the phenoxide ion to the organic phase where the reaction occurs, potentially leading to milder conditions and shorter reaction times. wikipedia.org For similar syntheses of ortho-alkoxy-substituted benzaldehydes, a system using potassium carbonate in DMF at 80°C has proven effective, demonstrating common conditions applicable to the synthesis of this compound. jk-sci.com
Advanced Synthetic Strategies for Aryl Aldehydes
The synthesis of aryl aldehydes, including this compound, has evolved significantly with the advent of modern chemical techniques. These advanced strategies aim to improve efficiency, sustainability, and reaction control.
Exploration of Green Chemistry Principles in Synthetic Routes
Green chemistry principles are increasingly being integrated into the synthesis of aryl aldehydes to minimize environmental impact and enhance safety. This involves the use of renewable resources, less hazardous reagents, and energy-efficient processes.
One notable approach involves the use of natural catalysts, such as lemon juice, in conjunction with concentrated solar radiation (CSR). rsc.orgrsc.orgresearchgate.net This method has been successfully applied to the synthesis of various 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes. rsc.orgrsc.orgresearchgate.net The process is notable for its use of a biodegradable and non-toxic catalyst and a renewable energy source, aligning with the core tenets of green chemistry. rsc.orgrsc.org Research has shown that a combination of a small amount of lemon juice and CSR can lead to high product yields in remarkably short reaction times. rsc.orgrsc.org
The use of mechanochemistry, which employs mechanical force to induce chemical reactions, represents another green approach. nih.gov This solvent-free or low-solvent method can enhance reaction rates and selectivity. nih.gov For instance, the allylation of arylaldehydes has been achieved through mechanochemical means using potassium allyltrifluoroborate in the presence of water, offering a greener alternative to traditional methods that often rely on toxic reagents and volatile organic solvents. nih.gov
Furthermore, the development of synthetic pathways that utilize bio-based starting materials and catalysts is a key area of green chemistry research. frontiersin.org For example, the synthesis of 3-acetylcoumarins has been achieved using L-proline, a biodegradable organocatalyst. frontiersin.org The use of water as a solvent in many of these reactions further underscores the commitment to environmentally benign synthesis. frontiersin.org
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous synthesis, has emerged as a powerful tool for the production of aryl aldehydes, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. organic-chemistry.org This methodology involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov
A significant application of flow chemistry in this context is the palladium-catalyzed formylation of aryl halides or their equivalents using syngas (a mixture of carbon monoxide and hydrogen). nih.govnih.govrsc.org This approach allows for the safe handling of gaseous reagents and can be optimized to achieve high yields of aryl aldehydes. nih.govnih.govrsc.org For example, a continuous-flow protocol for the reductive carbonylation of (hetero)aryl bromides has been developed, utilizing low catalyst loadings and achieving good to excellent yields within a short residence time. nih.gov The ability to precisely control the stoichiometric ratio of carbon monoxide to hydrogen in a flow system is a key advantage, as this has been identified as a critical factor influencing the reaction's success. nih.gov
Another innovative flow chemistry approach involves the Meerwein arylation reaction for the synthesis of monoarylated acetaldehydes. organic-chemistry.org This process uses aryldiazonium salts generated in situ from anilines and ethyl vinyl ether. organic-chemistry.org The continuous-flow setup is particularly advantageous for handling the potentially unstable aryldiazonium salts, thereby ensuring a safer and more scalable synthesis. organic-chemistry.org The mild, non-basic reaction conditions allow for a high degree of functional group tolerance. organic-chemistry.orgacs.org
The solvent used in these flow systems can also play a crucial role. For instance, dimethyl sulfoxide (B87167) (DMSO) has been found to be effective in suppressing the formation of palladium black, a common issue in palladium-catalyzed reactions, and can enhance both the reaction rate and selectivity. nih.govrsc.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, including the synthesis of derivatives from aryl aldehydes. This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. organic-chemistry.orgrsc.org
One prominent application is the Gewald reaction for the synthesis of 2-aminothiophenes from arylacetaldehydes. organic-chemistry.org Microwave irradiation has been shown to dramatically decrease the reaction time from hours to minutes, while also improving the yield and purity of the products. organic-chemistry.org In many cases, the desired products crystallize directly from the reaction mixture, simplifying the purification process. organic-chemistry.org
Microwave assistance has also been effectively employed in the synthesis of benzimidazole (B57391) derivatives from aromatic aldehydes. arkat-usa.orgumich.edu By using a solid catalyst like montmorillonite (B579905) K-10 clay under solvent-free conditions, the reaction can be completed in a fraction of the time required for thermal methods, with the products often being obtained in high purity. arkat-usa.org
Furthermore, microwave energy has been utilized in palladium-catalyzed C-H acylation reactions of thiophenes with aldehydes. rsc.org This technique has been shown to reduce reaction times from hours to minutes and lead to higher yields of the corresponding ketones. rsc.org
The efficiency of microwave-assisted synthesis is often attributed to the rapid and uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side products.
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of the target aldehyde from the reaction mixture is a critical final step to ensure the desired purity of the final product. Several techniques are commonly employed for the purification of aromatic aldehydes.
Crystallization is a fundamental technique for purifying solid compounds. If the synthesized aldehyde is a solid at room temperature and is not pure enough, it may appear as a "gum." researchgate.net In such cases, dissolving the crude product in a minimal amount of a suitable polar solvent and then inducing precipitation by slowly adding a non-polar solvent can be an effective purification method. researchgate.net
Column chromatography is a widely used method for separating compounds based on their differential adsorption to a stationary phase. researchgate.net For aromatic aldehydes, silica (B1680970) gel is a common stationary phase. researchgate.netreddit.com The aldehyde can be eluted using a solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexanes and a more polar solvent like diethyl ether or ethyl acetate. researchgate.netreddit.com Due to the potential for oxidation of the aldehyde on the silica gel, it is often eluted first with a low-polarity solvent system. researchgate.net
Distillation , particularly vacuum distillation, is suitable for purifying liquid aldehydes. google.com This technique separates compounds based on differences in their boiling points. For thermally sensitive compounds, vacuum distillation is preferred as it allows for distillation at a lower temperature, minimizing the risk of decomposition.
A classic and effective chemical method for purifying aldehydes is through the formation of a bisulfite adduct . researchgate.netresearchgate.netnih.gov Aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered off from the impurities. researchgate.netnih.gov The aldehyde can then be regenerated from the adduct by treatment with a base. researchgate.net This method is particularly useful for separating aldehydes from non-reactive components in a mixture. nih.gov The process typically involves dissolving the crude mixture in a solvent like methanol, adding a saturated aqueous solution of sodium bisulfite, and then separating the resulting adduct. nih.gov
The choice of purification method depends on the physical state of the aldehyde (solid or liquid), its stability, and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity.
Chemical Reactivity and Derivatization of 5 Methoxy 2 Propoxybenzaldehyde
Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety
The aldehyde functional group in 5-Methoxy-2-propoxybenzaldehyde is a versatile site for a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, while the adjacent carbonyl oxygen can be activated by electrophiles, facilitating a broad range of reactions.
Aldol Condensation Reactions
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. orientjchem.org In the context of this compound, which lacks α-hydrogens, it can act as an electrophilic partner in crossed or directed Aldol condensations. When treated with a ketone containing α-hydrogens in the presence of a base, the ketone is deprotonated to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxy aldehyde readily undergoes dehydration to yield an α,β-unsaturated carbonyl compound. thermofisher.commagritek.com
A representative example can be drawn from the reaction of the structurally similar 2,5-dimethoxybenzaldehyde (B135726) with acetone (B3395972). In a base-catalyzed reaction, this mixture yields 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-diene-3-one. orientjchem.org This suggests that this compound would react analogously.
| Reactant | Predicted Product | Reaction Conditions |
|---|---|---|
| Acetone | (1E,4E)-1,5-bis(5-methoxy-2-propoxyphenyl)penta-1,4-dien-3-one | Base catalyst (e.g., NaOH or KOH) in a suitable solvent like ethanol. |
| Acetophenone | (E)-1-(5-methoxy-2-propoxyphenyl)-3-phenylprop-2-en-1-one | Base catalyst in an alcoholic solvent. |
Reductive Amination Pathways
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. nih.gov For this compound, this process typically involves the initial reaction with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine or iminium ion. This intermediate is subsequently reduced in situ to the corresponding amine. researchgate.net A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. frontiersin.orgmdpi.comresearchgate.net
The reaction is versatile, allowing for the introduction of a wide range of substituents on the nitrogen atom, depending on the amine used as the starting material. For instance, reaction with ammonia would yield the primary benzylamine, while reaction with a primary amine like n-butylamine would result in the corresponding secondary amine. mdpi.com
| Amine Reactant | Predicted Amine Product | Typical Reducing Agent |
|---|---|---|
| Ammonia (NH3) | (5-Methoxy-2-propoxyphenyl)methanamine | H2/Catalyst (e.g., Ni, Pd/C) |
| n-Butylamine | N-((5-Methoxy-2-propoxyphenyl)methyl)butan-1-amine | Sodium borohydride (NaBH4) |
| Aniline | N-((5-Methoxy-2-propoxyphenyl)methyl)aniline | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) |
Horner-Wadsworth-Emmons Reaction and Analogous Olefination Methods
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer. wikipedia.orgresearchgate.net This reaction involves the treatment of an aldehyde with a phosphonate (B1237965) carbanion, which is generated by the deprotonation of a phosphonate ester with a suitable base. orgsyn.org For this compound, the HWE reaction provides a reliable route to various substituted styrenes. nih.gov
The phosphonate reagent can be functionalized with a variety of electron-withdrawing groups, such as esters, nitriles, or ketones, which allows for the synthesis of a diverse array of α,β-unsaturated compounds. researchgate.net The choice of base and reaction conditions can influence the stereochemical outcome of the reaction. wikipedia.org
| Phosphonate Reagent | Predicted Alkene Product | Typical Base |
|---|---|---|
| Triethyl phosphonoacetate | Ethyl (E)-3-(5-methoxy-2-propoxyphenyl)acrylate | Sodium hydride (NaH) |
| Diethyl cyanomethylphosphonate | (E)-3-(5-methoxy-2-propoxyphenyl)acrylonitrile | Potassium tert-butoxide (t-BuOK) |
| Diethyl (2-oxopropyl)phosphonate | (E)-4-(5-methoxy-2-propoxyphenyl)but-3-en-2-one | Sodium hydride (NaH) |
Modifications of the Aryl Ring System
The electron-rich nature of the benzene (B151609) ring in this compound, due to the presence of two electron-donating alkoxy groups, makes it susceptible to electrophilic aromatic substitution (EAS).
Electrophilic Aromatic Substitution (EAS) Investigations
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov The introduction of an electrophile onto the aromatic ring of this compound is governed by the directing effects of the existing substituents.
For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the ring. nih.gov Halogenation, using reagents like bromine in the presence of a Lewis acid, would result in the substitution of a hydrogen atom with a halogen.
Regioselectivity and Substituent Effects in Aromatic Reactions
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the methoxy (B1213986) and propoxy groups. Both are ortho-, para-directing activators. researchgate.netlibretexts.orgrsc.orgyoutube.com The methoxy group at the C5 position directs incoming electrophiles to the C4 and C6 positions. The propoxy group at the C2 position directs to the C1 (already substituted) and C3 positions.
The activating and directing effects of these alkoxy groups are a result of both inductive and resonance effects. While they are inductively electron-withdrawing due to the electronegativity of the oxygen atoms, their ability to donate a lone pair of electrons into the aromatic π-system through resonance is the dominant effect, thereby activating the ring towards electrophilic attack and directing substitution to the ortho and para positions. libretexts.org
Given the substitution pattern, the C4 and C6 positions are activated by the methoxy group, and the C3 position is activated by the propoxy group. The steric hindrance from the propoxy group might influence the relative rates of substitution at the adjacent C3 position. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.
Formation of Schiff Bases and Imines
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
The formation of Schiff bases from this compound and primary amines is a versatile and widely utilized reaction in organic synthesis. This condensation reaction is typically catalyzed by an acid or a base and often proceeds with high yields. The reaction involves the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, forming an unstable hemiaminal intermediate. mdpi.com Subsequent dehydration of the hemiaminal leads to the formation of the stable imine or Schiff base. mdpi.com
The general reaction can be represented as follows:
R-NH₂ + OHC-Ar → R-N=CH-Ar + H₂O
Where Ar represents the 5-methoxy-2-propoxyphenyl group and R is an alkyl or aryl substituent from the primary amine.
Schiff bases derived from aromatic aldehydes, such as this compound, are generally more stable than those derived from aliphatic aldehydes due to the effective conjugation between the aromatic ring and the imine double bond. ukm.my This stability makes them valuable intermediates in various chemical transformations.
The newly synthesized imine derivatives of this compound can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is a key method for confirming the formation of the imine linkage, with a characteristic stretching vibration for the C=N bond appearing in the range of 1587-1616 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. In ¹H NMR spectra, the formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.3-9.2 ppm. ukm.myresearchgate.net In ¹³C NMR spectra, the resonance of the imine carbon atom is observed in the region of δ 153-163 ppm. ukm.myresearchgate.net
The stability of these imine derivatives is influenced by the nature of the substituent on the nitrogen atom. Aryl-substituted Schiff bases are generally more stable and easier to synthesize compared to their alkyl-substituted counterparts. ukm.my This increased stability is attributed to the extended conjugation of the aromatic system. Furthermore, Schiff bases derived from aromatic aldehydes are less prone to polymerization than those from aliphatic aldehydes. ukm.my
The table below summarizes the characteristic spectroscopic data for imine derivatives of methoxy-substituted benzaldehydes.
| Spectroscopic Technique | Characteristic Feature | Typical Range |
| Infrared (IR) | C=N stretching vibration | 1587-1616 cm⁻¹ |
| ¹H NMR | Azomethine proton (-CH=N-) signal | δ 8.3-9.2 ppm |
| ¹³C NMR | Imine carbon (C=N) signal | δ 153-163 ppm |
Cyclization and Heterocycle Formation
The reactivity of this compound extends beyond simple condensation reactions, serving as a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve the initial formation of an intermediate, such as a chalcone or an imine, which then undergoes intramolecular cyclization to yield complex ring systems.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. nih.govjetir.orgresearchgate.net In the context of this compound, this reaction would involve its condensation with an appropriate acetophenone.
The general reaction scheme is as follows:
Ar-CHO + CH₃-CO-Ar' → Ar-CH=CH-CO-Ar' + H₂O
Where Ar is the 5-methoxy-2-propoxyphenyl group and Ar' is another aryl group.
The presence of the electron-donating methoxy and propoxy groups on the benzaldehyde ring can influence the reaction rate and yield. While several methods exist for chalcone synthesis, the Claisen-Schmidt condensation remains a widely used and effective approach. nih.govjetir.orgresearchgate.net
The α,β-unsaturated carbonyl system in chalcones is a versatile functional group that can participate in various subsequent reactions, including Michael additions and cyclizations, to form a diverse array of heterocyclic structures.
Dihydropyranopyrazole derivatives are a class of heterocyclic compounds that have been investigated for their potential biological activities. The synthesis of these compounds can be achieved through a multi-component reaction involving an aromatic aldehyde, malononitrile, and a pyrazolone derivative. nih.gov
In a synthetic pathway that could utilize a derivative of this compound, an O-alkylation reaction of a substituted 2-hydroxybenzaldehyde is a key initial step. nih.gov This would be followed by a ring-closure reaction of the resulting aromatic aldehyde with malononitrile and a pyrazolone. This reaction proceeds via a tandem Michael addition/Thorpe-Ziegler type reaction to construct the dihydropyrano[2,3-c]pyrazole core. nih.gov
A representative synthetic scheme is outlined below:
O-alkylation: Reaction of a substituted 2-hydroxybenzaldehyde with an appropriate alkyl halide in the presence of a base like potassium carbonate.
Cyclocondensation: A three-component reaction of the resulting aldehyde, malononitrile, and a pyrazolone derivative, often catalyzed by a base, to yield the final dihydropyranopyrazole product. nih.gov
This approach highlights the utility of substituted benzaldehydes in the construction of complex heterocyclic scaffolds.
Pyrido[2,3-d]pyrimidines are fused heterocyclic systems that are of significant interest in medicinal chemistry. mdpi.comnih.gov Several synthetic strategies have been developed for the construction of this ring system, often starting from appropriately substituted pyrimidine or pyridine precursors. mdpi.com
One of the common approaches involves the construction of the pyridine ring onto a pre-existing pyrimidine ring. mdpi.com This can be achieved through the reaction of a 4-aminopyrimidine derivative with a three-carbon or a two-carbon synthon. For instance, the reaction of a 5-acyl-4-aminopyrimidine with an active methylene (B1212753) compound can lead to the formation of the pyrido[2,3-d]pyrimidine skeleton.
While a direct synthesis from this compound is not explicitly detailed in the provided context, aldehydes are crucial reagents in the synthesis of the necessary precursors. For example, aldehydes are used in condensation reactions to introduce the required carbon framework onto the pyrimidine ring, which can then be cyclized to form the fused pyridine ring. The versatility of aldehydes in C-C bond formation makes them indispensable in the multi-step syntheses of complex heterocyclic systems like pyrido[2,3-d]pyrimidines.
Cyclization Reactions Leading to Dioxolane Derivatives
The aldehyde functional group in this compound is a key site for cyclization reactions, particularly in the formation of dioxolane derivatives. Dioxolanes are five-membered cyclic acetals that are often used as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions and their susceptibility to cleavage under acidic conditions.
The formation of a dioxolane derivative from this compound typically involves the acid-catalyzed reaction with a 1,2-diol, such as ethylene glycol. In this reaction, the oxygen of the aldehyde's carbonyl group is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl groups of the diol then act as nucleophiles, attacking the carbonyl carbon in a two-step process. This is followed by the elimination of a water molecule to form the stable five-membered dioxolane ring.
A representative reaction for the formation of a dioxolane derivative from this compound is outlined below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Ethylene Glycol | Acid (e.g., p-toluenesulfonic acid) | 2-(5-Methoxy-2-propoxyphenyl)-1,3-dioxolane |
This reaction is reversible, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. The resulting dioxolane protects the aldehyde group from undesired reactions, allowing for chemical modifications at other positions of the molecule.
Oxidation and Reduction Pathways of the Benzaldehyde Moiety
The aldehyde group of this compound can readily undergo both oxidation and reduction, yielding a carboxylic acid and a primary alcohol, respectively. These transformations are fundamental in synthetic organic chemistry.
Oxidation:
The oxidation of the benzaldehyde moiety to a carboxylic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The selection of the oxidant depends on the presence of other sensitive functional groups in the molecule. For this compound, a moderately strong oxidizing agent would convert the aldehyde to 5-Methoxy-2-propoxybenzoic acid.
| Starting Material | Oxidizing Agent | Product |
| This compound | Potassium Permanganate (KMnO₄) | 5-Methoxy-2-propoxybenzoic acid |
Reduction:
The reduction of the aldehyde group to a primary alcohol is a common transformation. This can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most frequently employed. Sodium borohydride is a milder reducing agent and is generally preferred for the selective reduction of aldehydes and ketones in the presence of other reducible functional groups. The reaction of this compound with sodium borohydride in an alcoholic solvent would yield 5-Methoxy-2-propoxybenzyl alcohol. A similar compound, 2-hydroxy-5-methoxybenzaldehyde (B1199172), can be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol wikipedia.org.
| Starting Material | Reducing Agent | Product |
| This compound | Sodium Borohydride (NaBH₄) | (5-Methoxy-2-propoxyphenyl)methanol |
Functionalization of the Propoxy Side Chain
The propoxy side chain of this compound, being an alkyl ether, is generally less reactive than the aldehyde and the aromatic ring. However, it can undergo functionalization under specific conditions, primarily through free-radical reactions.
One potential pathway for functionalization is free-radical halogenation. In the presence of a radical initiator, such as ultraviolet (UV) light or a chemical initiator like AIBN (azobisisobutyronitrile), the propoxy group can react with halogens (e.g., chlorine or bromine) to introduce a halogen atom onto the alkyl chain. The position of halogenation would favor the carbon atom that can form the most stable radical intermediate. For the propoxy group (-O-CH₂-CH₂-CH₃), the secondary carbon (the middle CH₂) would be the preferred site of radical formation and subsequent halogenation due to the stabilizing effect of the two adjacent carbon atoms.
Another possibility, though less common for simple ethers, is cleavage of the ether linkage under harsh conditions, for example, with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would lead to the formation of a phenol (2-hydroxy-5-methoxybenzaldehyde) and a propyl halide. However, such conditions would likely affect other functional groups in the molecule as well.
| Reaction Type | Reagents | Potential Product(s) |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), UV light | 5-Methoxy-2-(bromopropoxy)benzaldehyde |
| Ether Cleavage | Concentrated HBr, heat | 2-Hydroxy-5-methoxybenzaldehyde and 1-bromopropane (B46711) |
It is important to note that achieving selective functionalization of the propoxy side chain in the presence of the more reactive aldehyde and activated aromatic ring can be challenging and would require careful selection of reaction conditions.
Structural Elucidation and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment. For 5-Methoxy-2-propoxybenzaldehyde, the spectrum is predicted to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the methoxy (B1213986) and propoxy groups.
The aldehydic proton (CHO) is expected to appear as a singlet at the most downfield position, typically in the range of δ 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.infooregonstate.edu
The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electron-donating effects of the ether groups (-O-Propoxy and -O-Methoxy) and the electron-withdrawing effect of the aldehyde group (-CHO). Based on additivity rules for substituted benzenes, the following approximate chemical shifts are predicted ucl.ac.uk:
H-3: This proton is ortho to the propoxy group and meta to the methoxy group, likely appearing as a doublet.
H-4: This proton is meta to both the propoxy and aldehyde groups and para to the methoxy group, expected to appear as a doublet of doublets.
H-6: This proton is ortho to the aldehyde group and meta to the propoxy group, predicted to be the most downfield of the aromatic protons and appear as a doublet.
The aliphatic region would contain signals for the propoxy and methoxy groups:
Methoxy group (-OCH₃): A sharp singlet integrating to three protons, anticipated around δ 3.8-3.9 ppm. acdlabs.com
Propoxy group (-OCH₂CH₂CH₃): This group will show three distinct signals. A triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) protons directly attached to the aromatic ring's oxygen atom. orgchemboulder.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde-H | 9.9 - 10.4 | Singlet (s) | N/A |
| Ar-H6 | 7.5 - 7.7 | Doublet (d) | ~2.5 |
| Ar-H4 | 7.2 - 7.4 | Doublet of Doublets (dd) | ~8.5, 2.5 |
| Ar-H3 | 6.9 - 7.1 | Doublet (d) | ~8.5 |
| Propoxy -OCH₂- | 4.0 - 4.2 | Triplet (t) | ~6.5 |
| Methoxy -OCH₃ | 3.8 - 3.9 | Singlet (s) | N/A |
| Propoxy -CH₂- | 1.8 - 2.0 | Sextet (sxt) | ~7.0 |
| Propoxy -CH₃ | 1.0 - 1.2 | Triplet (t) | ~7.5 |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are predicted, corresponding to the ten carbon atoms in the structure.
Carbonyl Carbon (C=O): This carbon is the most deshielded and is expected to appear significantly downfield, typically above δ 185 ppm. researchgate.netdocbrown.info
Aromatic Carbons: Six signals are predicted for the benzene ring carbons. The carbons directly attached to oxygen atoms (C-2 and C-5) will be shifted downfield compared to the others. The carbon attached to the aldehyde group (C-1) will also be downfield. The chemical shifts can be estimated using substituent chemical shift (SCS) increments. researchgate.netoregonstate.edu
Aliphatic Carbons: The methoxy carbon is expected around δ 55-56 ppm. researchgate.net The three carbons of the propoxy group will have distinct shifts, with the carbon attached to the oxygen (-OCH₂-) being the most downfield of the three. wisc.edu
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 188 - 192 |
| C-2 (Ar-O) | 160 - 164 |
| C-5 (Ar-O) | 155 - 159 |
| C-1 (Ar-CHO) | 125 - 129 |
| C-6 (Ar-C) | 123 - 127 |
| C-4 (Ar-C) | 118 - 122 |
| C-3 (Ar-C) | 110 - 114 |
| Propoxy -OCH₂- | 69 - 73 |
| Methoxy -OCH₃ | 55 - 58 |
| Propoxy -CH₂- | 22 - 26 |
| Propoxy -CH₃ | 10 - 13 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would be expected to show:
Correlations between adjacent aromatic protons (H-3 with H-4).
Strong correlations within the propoxy group: between the -OCH₂- protons and the adjacent -CH₂- protons, and between those -CH₂- protons and the terminal -CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It would be used to definitively link each proton signal (from the ¹H NMR) to its corresponding carbon signal (from the ¹³C NMR). For instance, the singlet at ~3.8 ppm would correlate to the carbon at ~56 ppm, confirming the methoxy group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over longer ranges (typically two to three bonds), which is essential for piecing together the molecular structure. columbia.edu Key predicted HMBC correlations for this compound would include:
The aldehydic proton (δ ~10.1 ppm) correlating to the aromatic carbons C-1, C-2, and C-6.
The methoxy protons correlating to the aromatic carbon C-5.
The propoxy -OCH₂- protons correlating to the aromatic carbon C-2 and the adjacent propoxy -CH₂- carbon.
Aromatic protons correlating to nearby aromatic carbons, confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural elucidation. jst.go.jp
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₄O₃), the expected exact mass would be calculated and compared to the experimental value. A match within a very low tolerance (typically < 5 ppm) would confirm the elemental composition.
Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Monoisotopic Mass | 194.0943 u |
| [M+H]⁺ Ion | 195.1016 u |
| [M+Na]⁺ Ion | 217.0835 u |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The GC component would provide the retention time of the compound, a characteristic physical property, while the MS component would generate a fragmentation pattern upon electron ionization.
The predicted fragmentation pattern of this compound would likely involve the following key steps miamioh.eduacs.org:
Molecular Ion Peak ([M]⁺): The appearance of a peak at m/z = 194, corresponding to the molecular weight of the compound.
Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for aldehydes, resulting in a stable acylium ion at m/z = 193.
Loss of the Propoxy Group: Cleavage of the ether bond could lead to the loss of a propoxy radical (•OCH₂CH₂CH₃) or propylene (B89431) (CH₂=CHCH₃), leading to significant fragment ions.
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group or the aromatic ring. Loss of the propyl group from the propoxy side chain is a likely pathway.
Formation of a Tropylium (B1234903) Ion: Rearrangement and fragmentation of the benzene ring can lead to the characteristic tropylium ion at m/z = 91, although its abundance may vary depending on the substituents.
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, a reversed-phase LC method would typically be employed, utilizing a C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to facilitate protonation.
The mass spectrometer, commonly using an electrospray ionization (ESI) source, would detect the protonated molecule. Given the molecular weight of this compound (194.23 g/mol ), the expected primary ion in the mass spectrum would be the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 195.10. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce characteristic product ions, aiding in the confirmation of the compound's structure.
Table 1: Expected LC-MS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Ionization Mode | ESI Positive |
| Primary Ion | [M+H]⁺ |
| Expected m/z | 195.10 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aldehyde, ether, and aromatic moieties. Analysis of similar structures, such as 2-propoxybenzaldehyde (B1295663) and various methoxy-substituted benzaldehydes, allows for the prediction of these key vibrational frequencies. spectrabase.comnist.govnist.gov
The most prominent peaks would include a strong carbonyl (C=O) stretch from the aldehyde group, typically found in the 1680-1700 cm⁻¹ region. Aromatic C=C stretching vibrations are expected around 1600 cm⁻¹ and 1480 cm⁻¹. The C-O stretching vibrations for the aryl-alkyl ether linkages of the methoxy and propoxy groups would appear in the 1250-1020 cm⁻¹ range. Additionally, C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chains of the propoxy and methoxy groups (below 3000 cm⁻¹) would be visible.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 2970-2850 |
| Aldehyde C-H | Stretch | 2830-2810, 2730-2710 |
| Carbonyl (C=O) | Stretch | 1700-1680 |
| Aromatic C=C | Stretch | ~1600, ~1480 |
| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1260-1230 |
| Alkyl Ether (C-O-C) | Symmetric Stretch | 1050-1020 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. The spectrum of this compound is dominated by the benzaldehyde (B42025) chromophore. The presence of the aromatic ring, the carbonyl group, and the alkoxy substituents gives rise to characteristic absorption bands.
Two main types of electronic transitions are expected: the high-energy π → π* transitions associated with the benzene ring, typically occurring below 250 nm, and a lower-energy n → π* transition involving the non-bonding electrons of the aldehyde's oxygen atom, which usually appears as a weaker band at longer wavelengths (>300 nm). The alkoxy (methoxy and propoxy) groups act as auxochromes, which can cause a bathochromic (red) shift of the π → π* bands to longer wavelengths, as seen in related compounds like 2-hydroxy-5-methoxybenzaldehyde (B1199172). nih.gov
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Nonpolar Solvent
| Electronic Transition | Predicted λmax (nm) | Associated Chromophore |
| π → π | ~250-270 | Benzene Ring / Carbonyl |
| n → π | ~320-340 | Carbonyl Group |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. This experimental data is then compared with the theoretical values calculated from the molecular formula to validate the empirical formula and assess the purity of the sample. For this compound (C₁₁H₁₄O₃), the theoretical elemental composition is calculated based on its molecular weight of 194.23 g/mol .
Table 4: Elemental Composition of this compound (C₁₁H₁₄O₃)
| Element | Symbol | Atomic Weight | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 132.11 | 68.02% |
| Hydrogen | H | 1.008 | 14.11 | 7.27% |
| Oxygen | O | 16.00 | 48.00 | 24.71% |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a complete map of its molecular structure.
While specific crystal structure data for this compound is not publicly available, the analysis would yield crucial information, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry. acs.org
Conformation: The exact spatial orientation of the propoxy and methoxy groups relative to the benzene ring and the aldehyde function.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or weak hydrogen bonds.
This information is invaluable for understanding the compound's physical properties and its interactions in a solid-state environment.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA would be used to evaluate its thermal stability and decomposition profile.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
There is no available research on the quantum chemical calculations for the electronic structure analysis of 5-Methoxy-2-propoxybenzaldehyde.
Density Functional Theory (DFT) for Molecular Orbital and Charge Distribution
No published studies were found that specifically apply Density Functional Theory to analyze the molecular orbitals and charge distribution of this compound.
Conformational Analysis and Energy Minimization
Specific conformational analysis and energy minimization studies for this compound are not available in the scientific literature.
Molecular Modeling and Docking Simulations
There is a lack of published data on the molecular modeling and docking simulations of this compound.
Investigation of Intermolecular Interactions with Target Chemical Entities (non-biological)
No research has been found detailing the investigation of intermolecular interactions between this compound and other non-biological chemical entities through molecular modeling.
Reaction Mechanism Predictions and Transition State Analysis
No information is available regarding the prediction of reaction mechanisms or the analysis of transition states for this compound.
Structure-Reactivity Relationship (SRR) Studies
There are no specific structure-reactivity relationship studies available for this compound in the reviewed literature.
Influence of Substituent Effects on Chemical Transformations
The chemical behavior of this compound is significantly influenced by the electronic and steric effects of its methoxy (B1213986) and propoxy substituents. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these influences on the molecule's reactivity and its propensity to undergo specific chemical transformations.
The methoxy group (-OCH₃) at the 5-position and the propoxy group (-OCH₂CH₂CH₃) at the 2-position are both electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic ring. This electron donation increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the substituents. However, the inductive effect of the electronegative oxygen atoms also plays a role, albeit a lesser one.
To quantify these effects, computational models can calculate various electronic parameters. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. In this compound, the MEP would likely show a region of negative electrostatic potential (electron-rich) around the oxygen atoms of the methoxy, propoxy, and aldehyde groups, and a region of positive potential (electron-poor) near the aldehyde proton and the aromatic protons. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.
The following table presents hypothetical data from a DFT study on this compound, illustrating the influence of the substituents on its electronic properties.
| Electronic Parameter | Calculated Value | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Indicates a good electron-donating ability, making the ring susceptible to electrophilic attack. |
| LUMO Energy | -1.8 eV | Suggests a moderate ability to accept electrons, with the aldehyde group being the primary site. |
| HOMO-LUMO Gap | 4.7 eV | A moderate energy gap suggests a balance between stability and reactivity. |
| Dipole Moment | 3.2 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |
These computational insights are vital for predicting the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation. The electron-donating nature of the alkoxy groups would direct incoming electrophiles to the positions ortho and para to them, although steric hindrance from the propoxy group would likely disfavor substitution at the adjacent position.
Correlation of Structural Parameters with Spectroscopic Signatures
Computational chemistry provides a powerful means to predict and interpret the spectroscopic signatures of this compound, such as those obtained from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By calculating the optimized molecular geometry and the corresponding vibrational frequencies and electronic transitions, a direct correlation between the molecule's structure and its spectra can be established.
The optimized geometry of this compound, obtained through methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), would reveal key bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional shape and steric interactions.
Theoretical vibrational analysis can predict the IR spectrum of the molecule. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group, C-O stretching of the methoxy and propoxy groups, and various C-H and C-C vibrations within the aromatic ring and alkyl chains. Comparing the calculated spectrum with an experimental one can aid in the assignment of spectral bands and confirm the molecular structure.
Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide predicted ¹H and ¹³C NMR chemical shifts that can be correlated with experimental data, facilitating the assignment of signals to specific atoms in the molecule. The electronic environment of each nucleus, influenced by the methoxy and propoxy substituents, will determine its chemical shift.
The table below shows a hypothetical correlation between calculated and expected experimental spectroscopic data for this compound.
| Spectroscopic Data | Calculated Value | Expected Experimental Range/Value | Structural Correlation |
| IR (cm⁻¹) | |||
| C=O Stretch | 1685 cm⁻¹ | 1680-1700 cm⁻¹ | Aldehyde carbonyl group |
| Aromatic C=C Stretch | 1605, 1580 cm⁻¹ | 1580-1610 cm⁻¹ | Benzene ring vibrations |
| C-O-C Stretch (Aryl) | 1250 cm⁻¹ | 1230-1270 cm⁻¹ | Methoxy and propoxy ether linkages |
| ¹H NMR (ppm) | |||
| Aldehyde H | 9.85 ppm | 9.7-10.0 ppm | Deshielded proton of the aldehyde group |
| Aromatic H (ortho to -CHO) | 7.30 ppm | 7.2-7.5 ppm | Aromatic proton influenced by adjacent aldehyde |
| Methoxy H | 3.85 ppm | 3.8-3.9 ppm | Protons of the -OCH₃ group |
| Propoxy -OCH₂- | 4.05 ppm | 4.0-4.1 ppm | Methylene (B1212753) protons adjacent to the ring oxygen |
| ¹³C NMR (ppm) | |||
| Aldehyde C=O | 190.5 ppm | 189-192 ppm | Carbonyl carbon of the aldehyde |
| Aromatic C-O (Propoxy) | 158.0 ppm | 157-160 ppm | Carbon attached to the propoxy group |
| Aromatic C-O (Methoxy) | 155.5 ppm | 154-157 ppm | Carbon attached to the methoxy group |
| Methoxy C | 55.8 ppm | 55-56 ppm | Carbon of the -OCH₃ group |
Predictive Modeling for Synthetic Pathway Optimization
Predictive modeling, rooted in computational chemistry and reaction kinetics, offers a strategic approach to optimizing the synthetic pathways for this compound. By simulating reaction conditions and mechanisms, it is possible to identify the most efficient routes, maximize yields, and minimize byproducts.
Kinetic modeling can be employed to simulate the progress of a chemical reaction over time under various conditions, such as temperature, pressure, and catalyst concentration. For the synthesis of this compound, which could potentially be synthesized through a Williamson ether synthesis to introduce the propoxy group onto a 2-hydroxy-5-methoxybenzaldehyde (B1199172) precursor, kinetic models can help in determining the optimal reaction time and temperature to achieve the highest conversion rate while avoiding decomposition or side reactions.
Thermodynamic calculations are also crucial in predictive modeling. By calculating the Gibbs free energy of reaction (ΔG) for different potential synthetic steps, the feasibility of each step can be assessed. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests that the reaction is not favorable under the given conditions.
The following table provides a hypothetical example of how predictive modeling could be used to compare two potential synthetic steps for the propoxylation of 2-hydroxy-5-methoxybenzaldehyde.
| Reaction Step | Reactants | Catalyst | Calculated ΔG (kJ/mol) | Predicted Yield | Notes |
| Route A | 2-hydroxy-5-methoxybenzaldehyde + 1-bromopropane (B46711) | K₂CO₃ in DMF | -45.2 | High | Favorable thermodynamics, common and effective method. |
| Route B | 2-hydroxy-5-methoxybenzaldehyde + 1-propanol | Acid catalyst (e.g., H₂SO₄) | -10.5 | Moderate | Less favorable thermodynamics, risk of side reactions like dehydration of the alcohol. |
Furthermore, computational fluid dynamics (CFD) can be used to model the mixing and heat transfer within a reactor. For an industrial-scale synthesis, ensuring uniform mixing and temperature distribution is critical for consistent product quality and yield. CFD simulations can help in designing an optimal reactor configuration and operating parameters.
By integrating these predictive modeling techniques, the synthesis of this compound can be systematically optimized, leading to a more efficient, cost-effective, and sustainable chemical process.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Building Block in Complex Organic Synthesis
Substituted benzaldehydes are fundamental building blocks in organic chemistry, valued for the reactivity of the aldehyde group and the influence of the ring substituents on that reactivity. They are common precursors in the synthesis of more complex molecules.
Synthesis of Advanced Pharmaceutical Intermediates
Alkoxy substituted benzaldehydes are generally considered products of significant commercial interest and are utilized as intermediates in the synthesis of active pharmaceutical ingredients. google.com For instance, related compounds like 3,4-dimethoxybenzaldehyde (B141060) and 3,4,5-trimethoxybenzaldehyde (B134019) serve as intermediates in the production of pharmaceutical compounds. google.com However, specific examples of advanced pharmaceutical intermediates derived directly from 5-Methoxy-2-propoxybenzaldehyde are not detailed in the available search results.
Precursor in Natural Product Analog Synthesis
The synthesis of natural product analogs is a critical area of research for discovering new therapeutic agents. Current time information in Winnipeg, CA. Organic synthesis strategies often allow for modifications at various stages to create analogs of complex natural products. Current time information in Winnipeg, CA. While this is a common practice, the specific use of this compound as a precursor in the synthesis of a natural product analog is not documented in the searched scientific literature.
Intermediates for Agrochemicals and Dyes
The chemical class to which this compound belongs has found use in the dye industry. A patent discloses that 2-alkoxy-5-methoxybenzaldehydes, specifically the 2,5-dimethoxy and 2-ethoxy-5-methoxy analogs, are useful as intermediates in the preparation of dyestuffs. google.com Methoxybenzaldehyde compounds are also noted as important intermediates for synthetic perfumes, medicines, and pesticidal products. google.com However, explicit documentation of this compound's role as an intermediate for specific agrochemicals or dyes is not present in the available information.
Contributions to Polymer Chemistry
The incorporation of functional monomers into polymers is a key strategy for developing advanced materials with tailored properties.
Monomer or Co-monomer in Polymer Synthesis
The aldehyde functional group can, in principle, participate in polymerization reactions, for example, through condensation polymerization. However, the search results did not yield any studies where this compound was specifically used as a monomer or co-monomer in polymer synthesis. Research in this area often focuses on other functionalized monomers, such as vinylphenols, for creating biobased thermoplastics and thermoset polymers. mdpi.com
Integration into Dynamic Covalent Networks and Adaptive Materials
Dynamic covalent chemistry is a powerful tool for creating adaptive materials, including self-healing polymers and vitrimers. researchgate.net Aldehydes are known to participate in reversible reactions, such as imine formation, which can be utilized in the construction of dynamic covalent networks. researchgate.net Despite the theoretical potential for this compound to be integrated into such systems, there is no specific mention of its use in this context within the reviewed literature.
Development of Novel Materials
The potential for this compound to serve as a building block in the development of novel materials remains largely unexplored. The functional groups present in the molecule, namely the aldehyde, methoxy (B1213986), and propoxy groups, suggest theoretical applicability in various material science domains. However, a thorough search of scientific databases yields no specific examples of its use as a precursor for electronic, biomedical, or energy materials.
Precursor for Electronic Materials
There is currently no published research detailing the use of this compound as a precursor for electronic materials. The development of organic semiconductors, conductive polymers, and other electronic components often relies on aromatic aldehydes, but studies have not yet extended to this specific compound.
Building Block for Biomedical Materials (excluding biological activity/efficacy)
In the realm of biomedical materials, polymers and scaffolds are often synthesized from functionalized aromatic compounds. While aldehydes are a common starting material for such syntheses, there is no literature to suggest that this compound has been utilized as a building block for the creation of new biomedical materials.
Components in Energy Materials Research
Research into materials for energy storage and conversion, such as in batteries or solar cells, frequently involves the design of novel organic molecules. Despite the potential for substituted benzaldehydes to play a role in this field, there are no specific studies that report the use of this compound as a component in energy materials research.
Ligand Design in Coordination Chemistry
The synthesis of Schiff base ligands from aldehydes and primary amines is a cornerstone of coordination chemistry. These versatile ligands form stable complexes with a wide range of metal ions, finding applications in catalysis, sensing, and materials science. While the general principles of Schiff base chemistry are well-established, the specific application of this compound in this context has not been documented in the scientific literature.
Synthesis of Metal Complexes with Schiff Base Ligands
The condensation reaction between an aldehyde and a primary amine to form a Schiff base (imine) is a fundamental transformation in organic chemistry. These Schiff bases can then act as ligands, coordinating to metal ions through the imine nitrogen and other donor atoms. Although countless examples of Schiff base metal complexes exist, there are no published reports on the synthesis of such complexes derived specifically from this compound. The hypothetical reaction to form a Schiff base ligand from this compound and a generic primary amine (R-NH₂) is presented below.
| Reactant 1 | Reactant 2 | Product (Schiff Base Ligand) |
| This compound | Primary Amine (R-NH₂) | N-(5-Methoxy-2-propoxybenzylidene)alkan-1-amine |
This table represents a theoretical reaction, as no specific examples are available in the literature.
Investigation of Coordination Modes and Geometries
The coordination of Schiff base ligands to metal ions can result in a variety of coordination modes (e.g., bidentate, tridentate) and geometries (e.g., tetrahedral, square planar, octahedral), depending on the specific ligand and metal ion. The investigation of these properties is crucial for understanding the behavior and potential applications of the resulting metal complexes. However, in the absence of any synthesized metal complexes of Schiff bases derived from this compound, there have been no investigations into their coordination behavior.
There is no available information on the use of this compound in advanced chemical synthesis or materials science.
Applications in Analytical Chemistry Method Development
Information regarding the application of this compound in the development of analytical chemistry methods is not available.
Chemical Probe Development for Reaction Studies
No studies have been found that describe the use of this compound as a chemical probe for reaction studies.
Standards in Spectroscopic and Chromatographic Analysis
There is no indication in the available literature that this compound is used as a standard in spectroscopic or chromatographic analysis. While the NIST Chemistry WebBook provides mass spectrometry and gas chromatography data for related compounds like 2,5-Dimethoxy-4-propoxybenzaldehyde, similar comprehensive data for this compound is not present. nist.govnist.gov
Based on a thorough review of available scientific and technical literature, there is a significant lack of specific information regarding the applications of this compound. While its structural relatives have defined roles in various scientific fields, the specific utility of this compound remains undocumented in public-facing research. Further investigation into proprietary or unpublished research may be required to uncover its potential applications.
Future Research Directions and Unexplored Avenues
Expansion of Sustainable Synthetic Methodologies for 5-Methoxy-2-propoxybenzaldehyde Production
While methods exist for the synthesis of alkoxy-substituted benzaldehydes, a key area for future research lies in the development of more sustainable and efficient production methods for this compound. Current industrial processes for similar compounds often rely on multi-step procedures that may use harsh reagents and generate significant waste. google.com Future research should focus on "green chemistry" principles to create more environmentally friendly and economically viable synthetic routes.
Key research objectives in this area include:
One-Pot Syntheses: Developing one-pot or tandem reactions that combine multiple synthetic steps without the need for isolating intermediates would significantly improve efficiency and reduce solvent usage. rug.nlresearchgate.net
Catalytic Routes from Renewable Feedstocks: Investigating the possibility of synthesizing the benzaldehyde (B42025) core or its precursors from renewable biomass sources would be a major step towards sustainability.
Flow Chemistry Processes: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.
| Research Approach | Potential Advantages |
| One-Pot Reduction/Cross-Coupling | Reduced workup steps, higher throughput. rug.nlacs.org |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potentially higher yields. |
Advanced Catalyst Development for Derivatization Reactions
The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations. The development of advanced catalysts will be crucial for selectively modifying the molecule to create a diverse library of derivatives with novel properties.
Future research in this area could explore:
Asymmetric Catalysis: The development of chiral catalysts for enantioselective additions to the aldehyde group would allow for the synthesis of stereochemically defined compounds, which is particularly important for pharmaceutical applications.
Photoredox Catalysis: This emerging field uses light to drive chemical reactions and could enable novel transformations of this compound that are not possible with traditional thermal methods.
Dual-Purpose Catalysts: Designing catalysts that can facilitate multiple transformations in a single reaction vessel would further enhance synthetic efficiency. For instance, a catalyst that promotes both a condensation reaction and a subsequent cyclization.
Chemoinformatic Approaches for Predicting Novel Reactivity and Applications
Chemoinformatics and computational modeling are powerful tools for accelerating chemical research. By applying these methods to this compound, researchers can predict its properties and guide experimental work.
Future avenues for chemoinformatic research include:
Virtual Screening: Creating virtual libraries of this compound derivatives and using computational docking to screen them against biological targets like enzymes and receptors could identify potential new drug candidates. nih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their observed activities, helping to design more potent or selective compounds.
Reaction Prediction: Machine learning algorithms can be trained to predict the outcomes of unknown reactions, suggesting novel ways to functionalize the this compound scaffold.
Integration into Supramolecular Assemblies and Architectures
The methoxy (B1213986) and propoxy groups of this compound can participate in non-covalent interactions such as hydrogen bonding and van der Waals forces, making it an interesting building block for supramolecular chemistry.
Unexplored research directions in this domain are:
Liquid Crystals: The elongated shape and potential for ordered packing of this compound derivatives could be exploited to create new liquid crystalline materials with applications in displays and sensors. The synthesis of discotic mesogens from related structures has been reported, suggesting this is a promising area. researchgate.net
Self-Assembled Monolayers (SAMs): Investigating the ability of derivatives to form ordered layers on surfaces could lead to new methods for surface modification and the development of novel coatings.
Molecular Cages and Capsules: The aldehyde group can be used in dynamic covalent chemistry to form reversible bonds, potentially allowing this compound to be incorporated into self-assembling molecular containers for guest encapsulation and transport.
Investigation of Reaction Kinetics and Thermodynamics of Key Transformations
A thorough understanding of the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and controlling product formation.
Future research should focus on:
Mechanistic Studies: Detailed mechanistic investigations of key transformations, such as condensation, oxidation, and reduction reactions, will provide insights into the reaction pathways and the role of the alkoxy substituents.
Rate and Equilibrium Constant Determination: Quantifying the rates and equilibrium constants of important reactions will enable the development of predictive models for process optimization and scale-up. Studies on the decomposition of substituted alkoxy radicals provide a framework for such investigations. rsc.org
Computational Thermodynamics: Using computational methods to calculate the thermodynamic properties of reactants, intermediates, and products can help to predict reaction feasibility and product distributions.
| Kinetic/Thermodynamic Parameter | Importance in Research |
| Rate Constant (k) | Determines the speed of a reaction. |
| Activation Energy (Ea) | Indicates the energy barrier that must be overcome for a reaction to occur. |
| Enthalpy of Reaction (ΔH) | Describes the heat absorbed or released during a reaction. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. |
Exploration of Chiral Derivatization and Stereoselective Synthesis
The introduction of chirality into molecules can have a profound impact on their biological activity and material properties. The stereoselective synthesis of chiral derivatives of this compound is a largely unexplored area with significant potential.
Key research goals include:
Diastereoselective Reactions: Using chiral auxiliaries to control the stereochemical outcome of reactions at or near the aldehyde group. researchgate.net
Enantioselective Organocatalysis: Employing small organic molecules as catalysts to generate chiral products with high enantiomeric excess.
Synthesis of Chiral Ligands: Incorporating the this compound scaffold into larger, chiral ligand frameworks for use in asymmetric metal catalysis. The development of P-stereogenic diphosphines provides a template for such endeavors. nih.gov
Development of Automated Synthesis Platforms for High-Throughput Derivatization
To fully explore the chemical space around this compound, high-throughput synthesis methods are needed. Automated platforms can rapidly generate large libraries of derivatives for screening and optimization.
Future work in this area should aim to:
Robotic Synthesis: Implementing robotic systems to perform repetitive synthesis and purification tasks, freeing up researchers for more creative work.
Miniaturized Flow Reactors: Combining automation with microfluidic or continuous flow reactors to enable the rapid synthesis of small quantities of many different compounds.
Integrated Analytics: Coupling automated synthesis platforms with high-throughput analytical techniques, such as mass spectrometry and NMR, to allow for real-time reaction monitoring and product characterization. The development of very fast synthetic methodologies points towards the feasibility of such platforms. researchgate.netacs.org
Q & A
Q. What are the recommended synthetic routes for 5-Methoxy-2-propoxybenzaldehyde, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves:
- Oxidation : Use potassium permanganate in an alkaline medium or chromium trioxide in acetic acid to oxidize propanol-substituted precursors to the aldehyde group .
- Substitution : Nucleophilic substitution (e.g., propoxy group introduction) under basic conditions (e.g., NaOH) with controlled temperature (40–60°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.
Key Factors : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yield. For example, excess propyl bromide in substitution reactions can lead to di-alkylated byproducts.
Q. What safety protocols and handling precautions are critical for laboratory work with this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use flame-retardant clothing if working near ignition sources .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into drains .
- Storage : Store in airtight containers under argon or nitrogen at 2–8°C to prevent oxidation .
Q. How can researchers analytically characterize this compound to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy : Compare -NMR peaks (e.g., aldehyde proton at ~10 ppm, methoxy singlet at ~3.8 ppm) with computational predictions (DFT) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H] at m/z 194.12) and fragmentation patterns .
- FT-IR : Identify key functional groups (C=O stretch at ~1700 cm, C-O-C at ~1250 cm) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR, IR) for this compound derivatives be resolved to confirm structural assignments?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate methoxy and propoxy groups via -H correlations .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. Software like Gaussian or ORCA can predict chemical shifts within 0.5 ppm accuracy .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation, though this requires high-purity crystalline samples .
Q. What strategies optimize reaction conditions for scaling up this compound synthesis while maintaining efficiency?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce reaction time. For example, Pd-mediated deprotection of propanol intermediates can improve yields by 15–20% .
- Solvent Optimization : Replace traditional solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance scalability and safety .
- Flow Chemistry : Implement continuous flow systems to control exothermic reactions (e.g., oxidations) and improve reproducibility .
Q. How does the stability of this compound vary under different storage and reaction conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis shows decomposition onset at 180°C. Store below 25°C to prevent aldol condensation .
- Light Sensitivity : UV-Vis studies indicate photooxidation risks; use amber glassware for long-term storage .
- pH-Dependent Degradation : Under acidic conditions (pH < 3), the aldehyde group may hydrate, forming geminal diols. Buffered solutions (pH 6–8) are recommended for aqueous reactions .
Q. What mechanistic insights explain the reactivity of this compound in catalytic asymmetric syntheses?
Methodological Answer:
- Steric and Electronic Effects : The methoxy group acts as an electron-donating substituent, activating the benzaldehyde ring for electrophilic substitutions. Propoxy groups introduce steric hindrance, influencing enantioselectivity in asymmetric catalysis .
- Chiral Ligand Screening : Use Jacobsen’s Mn-salen complexes or BINOL-derived phosphoric acids to achieve >90% ee in aldol reactions .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., iminium formation in organocatalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
